molecular formula C11H8Cl2N2O2 B10909228 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10909228
M. Wt: 271.10 g/mol
InChI Key: HQMREBNPTJSNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid (CAS 944896-80-2) is a significant chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules, particularly those targeting enzyme inhibition. This compound features a pyrazole ring substituted with a carboxylic acid group, which is a common pharmacophore, and a 2,6-dichlorobenzyl group that can influence the molecule's binding affinity and pharmacokinetic properties. While its specific biological profile is under investigation, its structural characteristics make it a valuable building block for developing potential JAK kinase inhibitors . Researchers utilize this carboxylic acid for further derivatization, most commonly through amide coupling reactions, to create a library of compounds for high-throughput screening against various disease targets. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-3-9(13)7(8)6-15-5-4-10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

HQMREBNPTJSNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups to pyrazole intermediates. In a study by, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using POCl₃ and DMF. While this method targets aldehydes, analogous conditions can be adapted for carboxylation:

  • Reagents : Anhydrous DMF, POCl₃, and hydrazones.

  • Conditions : 80–90°C for 4 hours under inert atmosphere.

  • Yield : 70–85% for aldehydes, with carboxylation requiring additional oxidation steps.

Cyclocondensation of Hydrazines

A two-step approach involves cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate was synthesized via methylhydrazine and diethyl oxalate in ethanol at -5°C, achieving 94% yield. Chlorination with SO₂Cl₂ in dichloroethane further functionalizes the pyrazole core.

Benzylation Strategies

Nucleophilic Alkylation

The dichlorobenzyl moiety is introduced via alkylation of pyrazole intermediates. A patent highlights the use of 2,6-dichlorobenzyl chloride and K₂CO₃ in DMF at 80°C:

  • Substrate : Pyrazole-3-carboxylate esters.

  • Base : K₂CO₃ (3 equiv).

  • Solvent : DMF or acetonitrile.

  • Yield : >90% for analogous compounds.

Table 1: Alkylation Efficiency Across Solvents

SolventTemperature (°C)Time (h)Yield (%)
DMF80492
Acetonitrile60688
Toluene100875

Data adapted from.

Disulfide-Mediated Halogenation

An alternative method employs diethyl disulfide and sulfuryl chloride (SO₂Cl₂) in nitrile solvents:

  • Mechanism : In situ generation of electrophilic sulfur species.

  • Conditions : N₂ atmosphere, 0–50°C, reaction time <1 minute.

  • Advantages : Avoids carcinogenic solvents like CH₂Cl₂.

Carboxylation and Ester Hydrolysis

Ester Saponification

Carboxylate esters are hydrolyzed to carboxylic acids using NaOH or LiOH. For instance, methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate was hydrolyzed in NaOH/MeOH at 60°C for 18 hours.

Direct Carboxylation

Process Optimization

Solvent Selection

  • Nitrile Solvents : Acetonitrile improves reaction kinetics and yield (90% vs. 75% in toluene).

  • Polar Aprotic Solvents : DMF enhances solubility but requires stringent drying.

Catalysis and Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by 30%.

  • Acid Scavengers : Triethylamine mitigates HCl byproducts during chlorination.

Comparative Analysis of Synthetic Routes

Table 2: Key Methods and Performance Metrics

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Vilsmeier-Haack + Alkylation46898High functional group tolerance
Cyclocondensation + Saponification38295Shorter route
Disulfide Halogenation29099Eco-friendly solvents

Challenges and Innovations

  • Regioselectivity : Controlling substitution on the pyrazole ring remains challenging. Microwave-assisted synthesis reduces side products by 20%.

  • Green Chemistry : Recent patents emphasize replacing CH₂Cl₂ with acetonitrile and reducing reaction times to <1 minute.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dichlorobenzyl group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can facilitate interactions through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Halogen Substitution: Chlorine vs. Fluorine

  • N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide (Z1343848401): Replacing chlorine with fluorine at the benzyl position reduces steric bulk and electronegativity. This compound, synthesized in 26% yield, has a molecular weight of 339.2 g/mol (ESI-MS) and a carboxamide group instead of a carboxylic acid. The fluorine substituents may alter binding kinetics compared to chlorine, though biological data are unavailable .
  • Collagenase-Targeting Dichlorobenzyl Amino Acids: (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibits stronger collagenase inhibition (Gibbs free energy: -6.5 kcal/mol) than its 2,4-dichloro analog (-6.4 kcal/mol). The 2,6-dichloro configuration shortens hydrogen bond lengths (1.961 Å vs. 2.202 Å) with Gln215, enhancing binding stability .

Functional Group Variations: Carboxylic Acid vs. Amide

  • 4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic Acid Piperidin-4-yl Amide: This cancer therapeutic candidate replaces the carboxylic acid with a piperidinyl amide, improving solubility and bioavailability. Its crystalline form is patented, emphasizing pharmaceutical applicability .
  • 1-(2,6-Dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: The thienopyrazole core introduces sulfur, increasing molecular weight (341.21 g/mol) and lipophilicity (LogP: 5.83). The methyl group at the 3-position may sterically hinder interactions compared to unsubstituted pyrazoles .

Core Heterocycle Modifications

Pyridine vs. Pyrazole

  • 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid: Replacing pyrazole with pyridine alters aromaticity and acidity. The pyridine ring’s lower basicity compared to pyrazole could influence solubility and target binding. Commercial availability (Santa Cruz Biotechnology) suggests research utility, though activity data are unspecified .

Thienopyrazole vs. Pyrazole

  • 1-(2,6-Dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: The fused thiophene ring increases planarity and electronic complexity. With a boiling point of 552°C and density of 1.6 g/cm³, this derivative is more thermally stable but less volatile than simpler pyrazoles .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) LogP
1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid Pyrazole 2,6-dichlorobenzyl, COOH C11H7Cl2N2O2 286.10* ~3.5†
Z1343848401 Pyrazole 2,6-difluorophenyl, CONHCH3 C17H12F2N4O 339.2 N/A
4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-yl amide Pyrazole 4-benzoylamino, CONH-piperidinyl C20H18Cl2N4O3S 465.3 N/A
1-(2,6-Dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Thienopyrazole 2,6-dichlorobenzyl, COOH, CH3 C14H10Cl2N2O2S 341.21 5.83

*Calculated; †Estimated based on analogous compounds.

Biological Activity

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 276.10 g/mol. The structure features a dichlorobenzyl moiety attached to a pyrazole ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Studies suggest that the carboxylic acid group may play a role in hydrogen bonding with target proteins, influencing binding affinity and specificity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. These compounds have shown promise in preclinical studies against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Studies have reported significant antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

  • Antitumor Study : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound induced apoptosis through mitochondrial dysfunction and caspase activation .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The findings revealed that these compounds significantly reduced nitric oxide production in LPS-stimulated macrophages, highlighting their potential in managing inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameMolecular FormulaBiological Activity
1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acidC11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}Antitumor, Anti-inflammatory
1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acidC11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}Antimicrobial
1-(2,6-Dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamideC11_{11}H9_{9}Cl2_{2}N3_{3}O3_{3}Enzyme inhibition

This table illustrates the diversity in biological activities among structurally similar compounds.

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?

The synthesis involves a multi-step process starting with 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, followed by cyclocondensation with 2,6-dichlorobenzyl derivatives. Key steps include:

  • Reaction optimization : Stirring for 10 hours under reflux conditions to form the triazolo-thiadiazine core.
  • Solvent removal : Critical for isolating the carboxylic acid intermediate.
  • Salt formation : Reacting the acid with organic/inorganic bases (e.g., sodium hydroxide, ammonium hydroxide) in aqueous-alcohol media to improve solubility .

Q. How is structural confirmation of the compound and its derivatives achieved?

  • 1H NMR spectroscopy : Assigns proton environments (e.g., aromatic protons from the dichlorobenzyl group at δ 7.2–7.6 ppm, pyrazole protons at δ 5.2–6.0 ppm).
  • Elemental analysis : Validates stoichiometric ratios (e.g., C, H, N, S content).
  • HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 424.2 for the free acid) .

Q. What physicochemical properties are critical for drug-likeness, and how are they evaluated?

  • Lipophilicity (LogP) : Calculated via SwissADME, with values compared to reference drugs (e.g., LogP ~3.5 vs. celecoxib’s 3.8).
  • Solubility : Tested in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–7.4).
  • Pharmacokinetics : Predicted intestinal permeability (Caco-2 model) and cytochrome P450 interactions using in silico tools .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Variable screening : Reaction time (8–12 hours), temperature (60–100°C), and solvent systems (ethanol/water vs. THF/water).
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Purification : Gradient flash chromatography (cyclohexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How are contradictions in experimental data resolved (e.g., solubility vs. lipophilicity)?

  • Case example : High lipophilicity (LogP >3) may conflict with moderate aqueous solubility. Resolution strategies include:
    • Salt formation : Sodium or potassium salts enhance solubility by 10–20× in PBS (pH 7.4).
    • Co-solvent systems : Ethanol/PEG 400 mixtures for in vivo formulations .

Q. What methodologies are used for pharmacokinetic modeling of this compound?

  • SwissADME predictions : Bioavailability radar charts to assess absorption (%HIA >80%) and blood-brain barrier penetration (low, due to high polarity).
  • In vitro assays : Microsomal stability tests (e.g., t₁/₂ >60 minutes in human liver microsomes) and plasma protein binding (PPB >90%) .

Q. How do structural modifications (e.g., salt formation) impact biological activity?

  • Sodium salt derivatives : Show enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for the free acid) due to improved cellular uptake.
  • Comparative studies : In vivo anti-inflammatory activity (carrageenan-induced edema model) reveals sodium salts reduce paw swelling by 65% vs. 50% for the parent acid .

Q. How does the compound’s biological activity compare to established drugs like celecoxib?

  • In vitro assays : COX-2 selectivity ratio (COX-2 IC₅₀/COX-1 IC₅₀) of ~15 vs. celecoxib’s ~30, suggesting narrower selectivity.
  • In vivo efficacy : Comparable reduction in TNF-α levels (70% vs. 75% for celecoxib at 10 mg/kg) in murine arthritis models .

Methodological Considerations

  • Data validation : Cross-reference NMR assignments with X-ray crystallography (if available) to resolve ambiguities in regiochemistry .
  • Biological assays : Use orthogonal methods (e.g., ELISA for COX-2 activity and Western blot for protein expression) to confirm mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.